3-Bromo-5-fluoro-4-isopropoxybenzoic acid
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Overview
Description
3-Bromo-5-fluoro-4-isopropoxybenzoic acid is an organic compound with the molecular formula C10H10BrFO3 It is a derivative of benzoic acid, featuring bromine, fluorine, and isopropoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-4-isopropoxybenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 5-fluoro-4-isopropoxybenzoic acid, followed by purification steps to isolate the desired product. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to optimize reaction efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-4-isopropoxybenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Biaryl Compounds: Formed through coupling reactions.
Hydroxy Derivatives: Formed through reduction reactions.
Quinones: Formed through oxidation reactions.
Scientific Research Applications
3-Bromo-5-fluoro-4-isopropoxybenzoic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: Explored for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-4-isopropoxybenzoic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved are typically related to the functional groups present on the compound, such as the bromine and fluorine atoms, which influence its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-fluoro-2-isopropoxybenzoic acid
- 3-Bromo-4-fluoro-5-isopropoxybenzoic acid
- 2-Bromo-5-fluoropyridine
Uniqueness
3-Bromo-5-fluoro-4-isopropoxybenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-bromo-5-fluoro-4-propan-2-yloxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO3/c1-5(2)15-9-7(11)3-6(10(13)14)4-8(9)12/h3-5H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAUSLJDLIACTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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